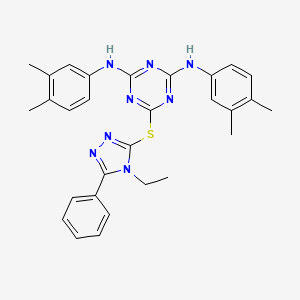
N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C29H30N8S and its molecular weight is 522.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C29H30N6S
- Molecular Weight : 522.7 g/mol
The structural complexity includes a triazine core linked to a triazole moiety through a sulfanyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from various studies regarding its effectiveness against different cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism by which this compound exerts its effects involves:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Signal Transduction Modulation : Alteration of key signaling pathways involved in cancer cell survival and proliferation.
Study on HepG2 Cells
In a detailed investigation involving HepG2 cells:
- The compound demonstrated significant antiproliferative activity with an IC50 value of 12.5 µg/mL.
- The study employed MTT assays to evaluate cell viability after exposure to varying concentrations of the compound over 48 hours.
"The presence of electron-donating groups significantly enhanced the anti-proliferative activity."
Study on MCF7 Cells
Another study focused on MCF7 cells revealed:
- An IC50 value of 15.0 µg/mL.
- The compound's ability to modulate estrogen receptor pathways was noted as a potential mechanism for its anticancer effects.
Structure–Activity Relationship (SAR)
The structure–activity relationship for this class of compounds indicates that:
- Electron-Drawing vs. Electron-DONATING Groups : Compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity.
- Substituent Positioning : The positioning of substituents on the triazole and triazine rings significantly influenced biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the triazine family. For instance, a library of 6,N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamines demonstrated selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cell lines like MCF-10A . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl substituents significantly influenced antiproliferative activity.
Antimicrobial Properties
Compounds containing triazole and triazine moieties have shown promising antimicrobial activities. The sulfanyl group in N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains .
Inhibitory Effects on Enzymes
In silico studies suggest that derivatives of this compound may act as inhibitors of specific enzymes such as lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions the compound as a candidate for anti-inflammatory therapies.
Material Science Applications
Beyond biological applications, this compound can be utilized in material sciences for developing advanced materials with specific electronic or optical properties due to its conjugated system. Research has indicated that triazine derivatives can serve as building blocks for organic semiconductors and photovoltaic materials .
Case Study 1: Anticancer Screening
In a comprehensive study involving the screening of various triazine derivatives against cancer cell lines, this compound exhibited significant growth inhibition at concentrations as low as 10 µM against MDA-MB231 cells. The selectivity profile was further analyzed through 3D-QSAR modeling to optimize future derivatives for enhanced potency .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains showed that compounds with similar structural features to this compound exhibited notable antibacterial activity. The presence of the triazole ring was crucial for enhancing membrane permeability and disrupting bacterial cell walls .
Data Tables
Properties
Molecular Formula |
C29H30N8S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H30N8S/c1-6-37-25(22-10-8-7-9-11-22)35-36-29(37)38-28-33-26(30-23-14-12-18(2)20(4)16-23)32-27(34-28)31-24-15-13-19(3)21(5)17-24/h7-17H,6H2,1-5H3,(H2,30,31,32,33,34) |
InChI Key |
FVTXOCOGTXTYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















